YEATS4 binder-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

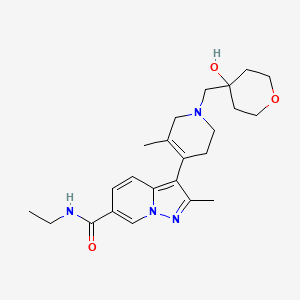

Molecular Formula |

C23H32N4O3 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

N-ethyl-3-[1-[(4-hydroxyoxan-4-yl)methyl]-5-methyl-3,6-dihydro-2H-pyridin-4-yl]-2-methylpyrazolo[1,5-a]pyridine-6-carboxamide |

InChI |

InChI=1S/C23H32N4O3/c1-4-24-22(28)18-5-6-20-21(17(3)25-27(20)14-18)19-7-10-26(13-16(19)2)15-23(29)8-11-30-12-9-23/h5-6,14,29H,4,7-13,15H2,1-3H3,(H,24,28) |

InChI Key |

FEUORNFQZFTHLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CN2C(=C(C(=N2)C)C3=C(CN(CC3)CC4(CCOCC4)O)C)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of YEATS4 Binder-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

YEATS4 (YEATS domain-containing protein 4), also known as GAS41 (Glioma-Amplified Sequence 41), is an epigenetic reader protein that plays a critical role in the regulation of gene transcription. It recognizes acetylated lysine (KAc) residues on histone tails, particularly H3K14ac and H3K27ac, through its YEATS domain.[1] This interaction is a key step in chromatin remodeling and the activation of specific gene expression programs. Dysregulation of YEATS4 has been implicated in the progression of various cancers, making it an attractive therapeutic target.[1] YEATS4 binder-1 (also referred to as compound 4e) is a potent and selective small-molecule inhibitor that targets the KAc recognition site of the YEATS4 domain.[2][3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and a summary of the experimental data and protocols used for its characterization.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the YEATS4 protein. Its primary mechanism of action is to occupy the acetylated lysine binding pocket within the YEATS domain, thereby preventing the recognition and binding of acetylated histone tails.[4][2] An X-ray crystal structure has confirmed the direct binding of this chemical series to the lysine acetylation recognition site of the YEATS4 domain.[2][5] By blocking this interaction, this compound effectively inhibits the "reader" function of YEATS4, leading to the downstream modulation of gene expression.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (4e) and a closely related potent analogue, compound 4d.[6]

| Parameter | Compound 4e (this compound) | Compound 4d | Reference |

| Binding Affinity (Ki) | 37 nM | 33 nM | [6] |

| Binding Affinity (Kd) by ITC | Not Reported | 52.7 nM | [6] |

| Cellular Engagement (NanoBRET IC50) | 300 nM | 170 nM | [6] |

| Selectivity | Excellent selectivity for YEATS4 vs. YEATS1, 2, 3 | Excellent selectivity for YEATS4 vs. YEATS1, 2, 3 | [7][2][5] |

| In Vivo Capability | Demonstrated to be a competent in vivo binder in rodent pharmacokinetic studies | Demonstrated to be a competent in vivo binder in rodent pharmacokinetic studies | [7][2][5] |

Signaling Pathways Modulated by YEATS4 Inhibition

YEATS4 is known to be a key regulator of oncogenic signaling pathways. By inhibiting YEATS4, this compound is predicted to modulate these pathways, thereby exerting its anti-cancer effects.

Wnt/β-catenin Signaling Pathway

YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway.[5] Downregulation of YEATS4 leads to a decrease in the expression and phosphorylation of β-catenin.[5][8] This, in turn, affects the expression of downstream target genes involved in cell proliferation and survival, such as c-Myc, CDK4, CDK6, and Cyclin D1.[5] It is therefore hypothesized that this compound, by inhibiting YEATS4, will suppress the Wnt/β-catenin pathway.

ZEB1-Mediated Epithelial-to-Mesenchymal Transition (EMT)

YEATS4 has been shown to regulate the expression of ZEB1 (Zinc Finger E-Box Binding Homeobox 1), a key transcription factor in the induction of EMT, a process critical for cancer metastasis.[1][9][10][11] YEATS4 achieves this by binding to acetylated H3K27 on the ZEB1 promoter, leading to its transcriptional activation.[1][9] By inhibiting YEATS4, this compound is expected to downregulate ZEB1 expression, thereby suppressing EMT and metastatic potential.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and similar compounds.

Whole-Cell NanoBRET Target Engagement Assay

This assay is used to quantify the binding of a compound to its target protein within living cells.

Protocol:

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are transfected with a plasmid encoding for a NanoLuc-YEATS4 fusion protein using a suitable transfection reagent.

-

Transfected cells are incubated for 24 hours to allow for protein expression.

-

-

Assay Preparation:

-

Transfected cells are harvested, washed, and resuspended in Opti-MEM.

-

A fluorescent tracer that binds to the YEATS4 active site is added to the cell suspension at a predetermined optimal concentration.

-

The cell suspension is dispensed into a 384-well white plate.

-

-

Compound Addition:

-

This compound is serially diluted in DMSO and then further diluted in Opti-MEM.

-

The compound dilutions are added to the wells containing the cell and tracer mixture.

-

The plate is incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

A NanoBRET substrate and an extracellular NanoLuc inhibitor are added to all wells.

-

The plate is read on a luminometer capable of detecting both the donor (NanoLuc, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

-

Data Analysis:

-

The BRET ratio is plotted against the logarithm of the compound concentration.

-

The data is fitted to a four-parameter logistic equation to determine the IC50 value.

-

Rodent Pharmacokinetic (PK) Studies

These studies are performed to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

Protocol:

-

Animal Model:

-

Male Sprague-Dawley rats or C57BL/6 mice are used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

-

Compound Formulation and Dosing:

-

This compound is formulated in a suitable vehicle (e.g., a solution of 10% DMSO, 40% PEG300, and 50% water).

-

The compound is administered via intravenous (IV) and oral (PO) routes at a specific dose (e.g., 1 mg/kg for IV and 5 mg/kg for PO).

-

-

Sample Collection:

-

Blood samples are collected at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalysis:

-

The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Key PK parameters are calculated, including clearance (CL), volume of distribution (Vdss), half-life (t1/2), and oral bioavailability (%F).

-

Conclusion

This compound is a potent and selective small-molecule inhibitor of the epigenetic reader YEATS4. By competitively binding to the acetylated lysine recognition site of the YEATS domain, it effectively blocks the interaction of YEATS4 with acetylated histones. This mechanism of action leads to the modulation of oncogenic signaling pathways, including the Wnt/β-catenin and ZEB1-mediated EMT pathways. The favorable in vitro and in vivo properties of this compound and its analogues make them valuable tool compounds for further investigation of YEATS4 biology and as a starting point for the development of novel cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. YEATS Domain Containing 4 Promotes Gastric Cancer Cell Proliferation and Mediates Tumor Progression via Activating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. unmc.edu [unmc.edu]

- 10. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. YEATS4 is associated with poor prognosis and promotes epithelial-to-mesenchymal transition and metastasis by regulating ZEB1 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of YEATS4 Binders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and development of small-molecule binders targeting the YEATS4 (YEATS domain-containing protein 4) epigenetic reader domain. YEATS4 has emerged as a compelling therapeutic target in oncology due to its role in chromatin remodeling and gene transcription. This document details the key compounds, experimental methodologies, and associated signaling pathways integral to the advancement of YEATS4-targeted drug discovery.

Core Quantitative Data of YEATS4 Binders

A series of potent and selective small-molecule binders of YEATS4 have been developed, with representative data summarized below. These compounds, including the notable analogs 4d and 4e , exhibit high affinity for YEATS4 and selectivity over other YEATS family members.[1][2]

| Compound | Target | Kᵢ (nM) | IC₅₀ (NanoBRET, nM) | Selectivity vs. YEATS1/2/3 | Reference |

| 4d | YEATS4 | 33 | 170 | >15-fold | [1][2] |

| 4e | YEATS4 | 37 | 300 | >15-fold | [1][2][3] |

Experimental Protocols

The discovery and characterization of YEATS4 binders have relied on a suite of biophysical and cellular assays. The detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a compound and the YEATS4 protein.[4][5][6][7]

Materials:

-

Purified recombinant YEATS4 protein

-

Synthesized small-molecule binder

-

ITC instrument (e.g., MicroCal ITC200)

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP

Protocol:

-

Prepare the YEATS4 protein solution to a final concentration of 10-20 µM in the assay buffer.

-

Prepare the ligand (small-molecule binder) solution to a final concentration of 100-200 µM in the same assay buffer. To minimize heats of dilution, ensure the buffer composition is identical between the protein and ligand solutions.[7]

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

Load the YEATS4 protein solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform a series of injections (typically 19-20 injections of 2 µL each) of the ligand into the protein solution, with a spacing of 150 seconds between injections.

-

Record the heat changes upon each injection.

-

Analyze the resulting data by fitting to a one-site binding model to determine the Kd, ΔH, and n.

AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used for high-throughput screening of inhibitors that disrupt the interaction between the YEATS4 protein and its natural ligand, an acetylated histone peptide.[8]

Materials:

-

His-tagged YEATS4 protein

-

Biotinylated histone H3 peptide (e.g., H3K27ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Test compounds

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

Protocol:

-

Prepare solutions of His-tagged YEATS4 and biotinylated H3 peptide in assay buffer. Optimal concentrations should be determined by cross-titration, but a starting point is typically in the low nanomolar range.

-

In a 384-well microplate, add test compounds at various concentrations.

-

Add the His-tagged YEATS4 protein to the wells and incubate for 15 minutes at room temperature.

-

Add the biotinylated H3 peptide to the wells and incubate for another 15 minutes at room temperature.

-

Prepare a suspension of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer. Add this bead suspension to all wells in subdued light.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader, exciting at 680 nm and measuring emission at 520-620 nm. A decrease in signal indicates inhibition of the protein-peptide interaction.

NanoBRET™ Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell assay used to quantify the binding of a test compound to the YEATS4 protein within a cellular environment.[9][10]

Materials:

-

HEK293 cells

-

Plasmid encoding a NanoLuc®-YEATS4 fusion protein

-

NanoBRET™ tracer molecule that binds to YEATS4

-

Test compounds

-

Opti-MEM® I Reduced Serum Medium

-

FuGENE® HD Transfection Reagent

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

Protocol:

-

Transfect HEK293 cells with the NanoLuc®-YEATS4 fusion plasmid using FuGENE® HD Transfection Reagent and culture for 24 hours.

-

Harvest the transfected cells and resuspend them in Opti-MEM.

-

In a white 384-well plate, add the test compounds at a range of concentrations.

-

Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

-

Add the cell suspension to all wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.

-

Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~610 nm).

-

Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound, and the data can be used to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving YEATS4 and a typical workflow for the discovery of YEATS4 binders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eubopen.org [eubopen.org]

- 10. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of YEATS4 and its Binders in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a critical reader of histone acylation, playing a pivotal role in chromatin remodeling and gene transcription. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the function of YEATS4 in epigenetic regulation, with a particular focus on the mechanism of action of its binders. We present a summary of quantitative data for known YEATS4 binders, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to facilitate further research and drug development in this area.

Introduction to YEATS4: An Epigenetic Reader

YEATS4 is a key component of several multiprotein chromatin-modifying complexes, including the TIP60 histone acetyltransferase (HAT) complex and the SRCAP chromatin-remodeling complex.[1] The defining feature of YEATS4 is its YEATS domain, which functions as a reader of post-translational modifications on histone tails, specifically recognizing acetylated and crotonylated lysine residues.[2] This recognition is crucial for the recruitment of chromatin-modifying machinery to specific genomic loci, thereby influencing gene expression.

The primary histone marks recognized by the YEATS4 YEATS domain are acetylated lysine 27 on histone H3 (H3K27ac) and acetylated lysine 14 on histone H3 (H3K14ac). These marks are generally associated with active transcription. By binding to these marks, YEATS4 facilitates the deposition of the histone variant H2A.Z at promoter and enhancer regions, a process that is critical for transcriptional activation.

Dysregulation of YEATS4 has been linked to various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[3][4] In these contexts, YEATS4 often acts as an oncogene, promoting cell proliferation, survival, and metastasis.[3][4] This has spurred the development of small-molecule inhibitors that target the YEATS domain to disrupt its interaction with acetylated histones.

Quantitative Data for YEATS4 Binders

The development of potent and selective small-molecule binders of the YEATS4 YEATS domain is an active area of research. These compounds serve as valuable chemical probes to elucidate the biological functions of YEATS4 and as potential starting points for drug discovery programs. Below is a summary of publicly available quantitative data for select YEATS4 binders.

| Compound ID | Assay Type | Target | Ki (nM) | IC50 (nM) | Cell Line | Reference(s) |

| YEATS4 binder-1 (4e) | Biochemical Assay | YEATS4 YEATS Domain | 37 | - | - | [5] |

| This compound (4e) | NanoBRET Assay | YEATS4 Target Engagement | - | 300 | - | [1] |

| YEATS4-IN-1 (Compound 4d) | Biochemical Assay | YEATS4 YEATS Domain | 33 | - | - | [4] |

| DLG-369 | Biochemical Assay | YEATS4 YEATS Domain | - | <1000 | - | [6] |

| DLG-369 | Proliferation Assay | NSCLC cell lines | - | Potent inhibition reported | - | [6] |

Key Signaling Pathways Involving YEATS4

YEATS4 is implicated in several critical signaling pathways that control cell growth, proliferation, and survival. Its role as a transcriptional co-regulator allows it to influence the expression of key genes within these pathways.

The p53 Pathway

YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway.[4][7] It can interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation, thereby promoting p53 turnover and inhibiting its tumor-suppressive functions.[8]

Wnt/β-catenin Signaling

In several cancers, including pancreatic and gastric cancer, YEATS4 has been found to activate the Wnt/β-catenin signaling pathway.[1][9] It can promote the transcription of β-catenin, a key effector of the pathway, leading to the expression of genes involved in cell proliferation and survival.[1]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize YEATS4 and its binders.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of YEATS4 and to assess its co-localization with specific histone marks.

Protocol Overview:

-

Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-600 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to YEATS4 is used to immunoprecipitate the protein-DNA complexes.

-

Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and peaks are called to identify regions of significant enrichment.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a small molecule to its target protein.

Protocol Overview:

-

Cell Transfection: Cells are transfected with a vector expressing a fusion protein of YEATS4 and NanoLuc® luciferase.

-

Tracer Addition: A cell-permeable fluorescent tracer that binds to the YEATS domain of YEATS4 is added to the cells.

-

Compound Treatment: The cells are treated with the test compound (e.g., this compound).

-

Substrate Addition: A substrate for NanoLuc® is added, leading to light emission.

-

BRET Measurement: If the tracer is bound to the YEATS4-NanoLuc® fusion, the energy from the luciferase reaction is transferred to the tracer, which then emits light at a different wavelength. The test compound will compete with the tracer for binding, leading to a decrease in the BRET signal.

-

Data Analysis: The IC50 value is determined by measuring the BRET signal at different concentrations of the test compound.

Conclusion and Future Directions

YEATS4 is a key epigenetic regulator with significant implications for cancer biology. The development of small-molecule binders targeting the YEATS domain has provided valuable tools for studying its function and represents a promising avenue for therapeutic intervention. Further research is needed to fully elucidate the diverse roles of YEATS4 in different cellular contexts and to develop more potent and selective inhibitors with clinical potential. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of YEATS4 and its role in health and disease.

References

- 1. Targeting the KAT8/YEATS4 Axis Represses Tumor Growth and Increases Cisplatin Sensitivity in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]

- 5. promega.com [promega.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eubopen.org [eubopen.org]

The Role of YEATS4 in Chromatin Remodeling: A Technical Guide for Researchers

An In-depth Examination of the Epigenetic Reader, its Mechanisms, and Therapeutic Potential

Introduction

YEATS domain-containing protein 4 (YEATS4), also known as GAS41 (Glioma-Amplified Sequence 41), is a critical component of the cellular machinery that governs chromatin architecture and gene expression. As a member of the YEATS domain family, it functions as an epigenetic "reader," recognizing specific post-translational modifications on histone proteins. This recognition is a pivotal event that initiates downstream processes, including chromatin remodeling and transcriptional regulation. Dysregulation of YEATS4 has been implicated in a variety of human cancers, making it a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of YEATS4's function in chromatin remodeling, detailing its molecular interactions, the experimental methodologies used to study it, and its role in key signaling pathways.

Core Function: An Epigenetic Reader of Histone Acylation

YEATS4 is a key player in interpreting the histone code, primarily through its N-terminal YEATS domain. This domain specifically recognizes and binds to acetylated and crotonylated lysine residues on histone tails, acting as a scaffold to recruit chromatin-remodeling complexes to specific genomic loci.

Molecular Mechanism of Recognition

The YEATS domain of YEATS4 forms a binding pocket that accommodates acetylated lysine residues, with a particular affinity for di-acetylated histone H3. This interaction is crucial for tethering chromatin-modifying enzymes to their sites of action, thereby influencing local chromatin structure and gene accessibility.

Role in Chromatin Remodeling Complexes

YEATS4 is an integral subunit of two major chromatin-remodeling complexes:

-

SRCAP (SNF2-related CBP activator protein) complex: This complex is responsible for the ATP-dependent exchange of the canonical histone H2A with the H2A.Z variant. The deposition of H2A.Z at promoter regions is associated with transcriptional regulation.

-

TIP60/p400 complex: This complex possesses histone acetyltransferase (HAT) activity, primarily targeting histones H4 and H2A. It is involved in transcriptional activation and DNA repair.

By being a part of these complexes, YEATS4 plays a direct role in altering nucleosome composition and histone modifications, which in turn affects gene expression.

Quantitative Data: Binding Affinities of the YEATS4 YEATS Domain

The binding affinity of the YEATS4 YEATS domain for specific acetylated histone peptides has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). These studies provide precise measurements of the dissociation constant (Kd), indicating the strength of the interaction.

| Histone Modification | Dissociation Constant (Kd) | Experimental Method | Reference |

| H3K27ac | 32.7 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| H3K14ac | 13.0 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| H3K14ac (residues 1-19) | 3.5 ± 0.25 µM | Isothermal Titration Calorimetry (ITC) | [2] |

Signaling Pathways Involving YEATS4

YEATS4 is implicated in several signaling pathways that are crucial for cell proliferation, differentiation, and survival. Its role as a chromatin remodeler allows it to influence the expression of key genes within these pathways.

p53 Pathway

YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway.[3][4][5] Overexpression of YEATS4 can lead to the destabilization of p53, thereby promoting cell survival and proliferation and contributing to tumorigenesis.[3][4]

Caption: YEATS4 negatively regulates the p53 tumor suppressor pathway.

Wnt/β-catenin Pathway

In certain cancers, such as pancreatic and gastric cancer, YEATS4 can activate the Wnt/β-catenin signaling pathway.[6][7] It can interact with β-catenin and promote the transcription of downstream target genes involved in cell proliferation and migration.[6][7]

References

- 1. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. e-century.us [e-century.us]

- 6. Mechanistic insights into genomic structure and functions of a novel oncogene YEATS4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identifying novel proteins recognizing histone modifications using peptide pull-down assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of YEATS4 binder-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical epigenetic reader protein implicated in oncogenesis through its role in chromatin remodeling and transcriptional regulation. Its ability to recognize acetylated histone tails makes it a key player in various signaling pathways, including those governed by MYC and p53. This technical guide provides a comprehensive overview of the molecular targets of a potent and selective small molecule, YEATS4 binder-1. The guide details the quantitative binding affinity of this compound, outlines the experimental protocols used for its characterization, and visualizes the associated cellular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the development of targeted epigenetic therapies.

Quantitative Binding Data

This compound has been identified as a high-affinity ligand for the YEATS domain of YEATS4. The primary molecular target is the acetyl-lysine (KAc) binding pocket within this domain. Quantitative binding assays have been instrumental in characterizing this interaction.

| Compound | Target Domain | Binding Affinity (Ki) | Assay Method | Reference |

| This compound | YEATS4 YEATS Domain | 37 nM | Fluorescence Polarization | [1][2] |

Beyond this specific binder, YEATS4 interacts with a variety of other proteins, primarily through its role as a chromatin reader of histone modifications. The following table summarizes available quantitative data for these interactions.

| Interacting Partner | YEATS4 Domain | Binding Affinity (Kd) | Assay Method | Reference |

| Histone H3K14ac (1-19) | YEATS Domain | 3.5 µM | Isothermal Titration Calorimetry | [3] |

| Histone H3K27ac peptide | YEATS Domain | 32.7 µM | Isothermal Titration Calorimetry | [4] |

| Histone H3K14ac peptide | YEATS Domain | 13.0 µM | Isothermal Titration Calorimetry | [4] |

| Di-crotonylated Histone H3 (H3K23crK27cr) | YEATS Domain | 1.3 µM | Fluorescence Polarization |

Experimental Protocols

The characterization of this compound and its interaction with YEATS4 has been achieved through a combination of biophysical and cell-based assays. Detailed methodologies for these key experiments are provided below.

NanoBRET™ Target Engagement Assay

This assay was utilized to confirm the engagement of this compound with YEATS4 in a cellular context.[1][2]

Objective: To quantitatively measure the binding of a test compound to a target protein within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target). Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.[5][6]

Protocol:

-

Cell Preparation: HEK293T cells are transfected with a plasmid encoding for YEATS4 fused to NanoLuc® luciferase. Transfected cells are cultured for 18-24 hours to allow for protein expression.[7]

-

Compound and Tracer Addition:

-

A serial dilution of the test compound (e.g., this compound) is prepared in DMSO and added to the cells in a 384-well plate.[7]

-

A cell-permeable fluorescent tracer that binds to the YEATS4 YEATS domain is added to all wells at a fixed concentration.

-

-

Incubation: The plate is incubated for 2 hours at 37°C in a 5% CO2 environment to allow the binding to reach equilibrium.[7]

-

Detection:

-

Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The data is then normalized and fitted to a dose-response curve to determine the IC50 value, which can be converted to a Ki value.

X-ray Co-crystallography

This technique was employed to elucidate the precise binding mode of this compound within the YEATS domain.[1][2]

Objective: To determine the three-dimensional structure of the YEATS4-ligand complex at atomic resolution.

Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic structure of the complex can be modeled.

Protocol:

-

Protein Expression and Purification: The human YEATS4 YEATS domain (residues 19-159) is expressed in E. coli and purified using affinity and size-exclusion chromatography.[3]

-

Co-crystallization:

-

The purified YEATS4 protein is concentrated and mixed with a molar excess of this compound.

-

Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.

-

-

Data Collection:

-

Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The structure is solved by molecular replacement using a known YEATS domain structure as a search model.

-

The model is refined against the diffraction data, and the ligand is built into the resulting electron density map.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of the binding interaction between YEATS4 and its ligands.[3][4]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein. The resulting thermogram can be analyzed to determine the thermodynamic parameters of the interaction.[8][9]

Protocol:

-

Sample Preparation: Purified YEATS4 protein and the ligand (e.g., a histone peptide) are extensively dialyzed against the same buffer to minimize heats of dilution.[10]

-

ITC Experiment:

-

The protein solution is loaded into the sample cell of the calorimeter.

-

The ligand solution is loaded into the injection syringe.

-

A series of small injections of the ligand are made into the sample cell while the heat change is monitored.

-

-

Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to extract the thermodynamic parameters.[10]

Fluorescence Polarization (FP) Assay

FP assays are a common method for measuring binding events in solution and were used to determine the Ki of this compound.[1][2]

Objective: To measure the binding affinity of a small molecule inhibitor.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger protein, its tumbling is slowed, and the emitted light remains polarized. An inhibitor will compete with the tracer for binding, resulting in a decrease in fluorescence polarization.[6][11]

Protocol:

-

Reagent Preparation:

-

A fluorescently labeled peptide corresponding to a known binding partner of the YEATS4 YEATS domain (e.g., an acetylated histone H3 peptide) is used as the tracer.

-

Purified YEATS4 YEATS domain protein is prepared.

-

A serial dilution of the inhibitor (this compound) is made.

-

-

Assay Setup: The protein, tracer, and inhibitor are mixed in a low-volume, non-binding surface microplate.[12]

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.[12]

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[12]

-

Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration and fitted to a competitive binding equation to determine the IC50, which is then converted to a Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving YEATS4 and the workflows of the experimental procedures described above.

Caption: YEATS4 Signaling Pathways and Point of Intervention.

Caption: NanoBRET™ Target Engagement Assay Workflow.

Caption: X-ray Co-crystallography Workflow.

Conclusion

This compound represents a significant tool for probing the function of the YEATS4 epigenetic reader. Its high affinity and selectivity, as determined by the rigorous experimental methods detailed in this guide, underscore its potential as a lead compound for the development of novel therapeutics. The provided protocols and workflow diagrams offer a practical resource for researchers aiming to replicate or build upon these findings. Further investigation into the downstream cellular consequences of YEATS4 inhibition with this binder will be crucial in elucidating the full therapeutic potential of targeting this key epigenetic regulator.

References

- 1. Discovery of High-Affinity Small-Molecule Binders of the Epigenetic Reader YEATS4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of High-Affinity Small-M ... | Article | H1 Connect [archive.connect.h1.co]

- 3. pnas.org [pnas.org]

- 4. Recognition of histone acetylation by the GAS41 YEATS domain promotes H2A.Z deposition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promegaconnections.com [promegaconnections.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. eubopen.org [eubopen.org]

- 8. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

YEATS4 Binder-1: A Chemical Probe for Epigenetic Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader protein that recognizes acetylated and other acylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene transcription. Its association with various cancers has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of YEATS4 binder-1, a potent and selective chemical probe, intended to facilitate its use in basic research and drug development. This document details the biochemical and cellular activity of this compound, provides explicit experimental protocols for its characterization, and outlines its potential applications in studying YEATS4-mediated biological pathways.

Introduction to YEATS4

YEATS4 is a component of several chromatin-remodeling complexes, including the SRCAP and Tip60/p400 complexes. Through its YEATS domain, it binds to acetylated histones, particularly H3K27ac and H3K14ac, linking chromatin state to transcriptional activation. Dysregulation of YEATS4 has been implicated in the progression of various cancers, including non-small cell lung cancer and pancreatic cancer, often through its interaction with key oncogenic pathways such as Wnt/β-catenin and its regulation of the p53 tumor suppressor pathway. The development of selective chemical probes for YEATS4 is therefore a critical step in validating it as a therapeutic target and in elucidating its complex biological functions.

This compound: A Potent and Selective Chemical Probe

This compound (also referred to in scientific literature as compound 4e) and its close analog, compound 4d, are potent and selective small-molecule binders of the YEATS4 YEATS domain. These compounds were identified through a structure-activity relationship (SAR) optimization of a virtual screening hit.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analog, demonstrating their high affinity and selectivity.

| Compound | YEATS4 K_i (nM) |

| This compound (4e) | 37 |

| Compound 4d | 33 |

Table 1: Binding Affinity of YEATS4 Binders

| Compound | YEATS1 (ENL) IC_50 (µM) | YEATS2 IC_50 (µM) | YEATS3 (AF9) IC_50 (µM) |

| This compound (4e) | >10 | >10 | >10 |

| Compound 4d | >10 | >10 | >10 |

Table 2: Selectivity Profile of YEATS4 Binders

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (K_i) of compounds to the YEATS4 YEATS domain.

Materials:

-

Recombinant His-tagged YEATS4 protein

-

Biotinylated histone H3 peptide containing the target acylated lysine (e.g., H3K27ac)

-

Europium-labeled anti-His antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (Acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20

-

Test compounds (e.g., this compound)

-

384-well low-volume black plates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add a solution of His-tagged YEATS4 protein and biotinylated histone peptide to each well.

-

Add a solution of Europium-labeled anti-His antibody and Streptavidin-APC to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC_50.

-

Calculate the K_i value using the Cheng-Prusoff equation.

Whole-Cell Target Engagement Assay (NanoBRET)

This assay measures the ability of a compound to engage with YEATS4 within a cellular environment.

Materials:

-

HEK293T cells

-

Plasmid encoding a NanoLuc-YEATS4 fusion protein

-

NanoBRET tracer specific for YEATS4

-

Opti-MEM I Reduced Serum Medium

-

FuGENE HD Transfection Reagent

-

Nano-Glo Live Cell Reagent

-

White, 96-well cell culture plates

Procedure:

-

Transfect HEK293T cells with the NanoLuc-YEATS4 fusion protein plasmid using FuGENE HD.

-

Plate the transfected cells in a white 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in Opti-MEM.

-

Add the NanoBRET tracer to the cells, followed by the test compound dilutions.

-

Incubate at 37°C and 5% CO_2 for 2 hours.

-

Add Nano-Glo Live Cell Reagent to all wells.

-

Read the plate on a luminometer capable of measuring BRET, with a 460 nm donor filter and a 618 nm acceptor filter.

-

Calculate the NanoBRET ratio and plot against the compound concentration to determine the cellular IC_50.

Rodent Pharmacokinetic (PK) Study

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of this compound in rodents.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent model)

-

This compound

-

Vehicle for dosing (e.g., 0.5% methylcellulose in water)

-

Blood collection supplies (e.g., EDTA tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer this compound to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.

-

Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to isolate plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

-

Use pharmacokinetic software to calculate key parameters such as C_max, T_max, AUC, and half-life.

Visualization of Pathways and Workflows

YEATS4 Signaling Pathways

YEATS4 is implicated in several signaling pathways crucial for cell proliferation and survival. The following diagram illustrates the role of YEATS4 in the Wnt/β-catenin and p53 pathways.

Caption: YEATS4 interaction with the Wnt/β-catenin and p53 signaling pathways.

Experimental Workflow for Characterizing this compound

The following diagram outlines the typical experimental workflow for the discovery and characterization of a chemical probe like this compound.

The Role of YEATS4 in Gene Transcription: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the YEATS domain-containing protein 4 (YEATS4), also known as Glioma-Amplified Sequence 41 (GAS41). It details its core functions as a chromatin reader, its impact on gene transcription through various signaling pathways, and its implications in oncogenesis. This guide includes a summary of quantitative data, detailed experimental protocols for studying YEATS4, and visualizations of key molecular pathways and workflows.

Executive Summary

YEATS4 is a highly conserved nuclear protein that plays a critical role in the regulation of gene expression. As a "reader" of histone post-translational modifications, YEATS4 recognizes specific acylated lysine residues on histone tails, thereby influencing chromatin structure and accessibility for transcription factors.[1] Its activity is integral to several fundamental cellular processes, and its dysregulation is frequently implicated in the progression of various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma.[2][3] YEATS4 primarily functions as a component of large chromatin-remodeling complexes, such as SRCAP and TIP60/p400, which mediate the deposition of the histone variant H2A.Z.[4] Through its interactions and chromatin-reading capabilities, YEATS4 influences key signaling pathways, including the p53 tumor suppressor pathway and the Wnt/β-catenin pathway, making it a compelling target for therapeutic development.

Core Mechanism: YEATS4 as a Chromatin Reader

The primary mechanism by which YEATS4 influences gene transcription is through its N-terminal YEATS domain. This domain functions as a specific reader for acetylated and crotonylated lysine residues on histone tails, particularly on histone H3.

Recognition of Histone Acylation and Crotonylation

The YEATS domain of YEATS4 specifically recognizes and binds to acetylated histone H3, with a notable preference for diacetylated forms such as H3K14ac and H3K27ac.[1][5] This interaction is crucial for recruiting chromatin-modifying complexes to specific genomic loci. The binding of YEATS4 to these acetylated marks helps to maintain an open chromatin state, which is permissive for active transcription.

In addition to acetylation, the YEATS domain has been identified as a reader of histone crotonylation, a modification associated with active gene promoters.[2] This dual-reading capability allows YEATS4 to interpret different epigenetic signals and fine-tune transcriptional output.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on YEATS4's function and its effects on cellular processes.

Binding Affinities of YEATS Domains

Direct dissociation constant (Kd) values for human YEATS4 are not consistently reported in the literature. However, data from homologous YEATS domains provide insight into the binding affinities for acylated histone peptides.

| YEATS Domain Protein | Histone Peptide Ligand | Dissociation Constant (Kd) | Method |

| Taf14 (Yeast homolog) | H3K9cr | 9.5 µM | Fluorescence Spectroscopy[2] |

| AF9 (Human paralog) | H3K9ac | 7.0 µM | Isothermal Titration Calorimetry[6] |

| YEATS2 (Human) | H3K27ac | 50 µM - 226 µM | Varies by study[6] |

Effects of YEATS4 Knockdown on Gene Expression and Cell Cycle

Studies involving the depletion of YEATS4 in cancer cell lines have demonstrated significant changes in the expression of key regulatory genes and alterations in cell cycle progression.

| Cell Line | Target Gene/Process | Effect of YEATS4 Knockdown | Quantitative Change | Reference |

| NSCLC Cell Lines | p21 (CDKN1A) | Increased protein levels | Not specified | |

| NSCLC Cell Lines | p53 | Increased protein levels | Not specified | |

| Breast Cancer Cells | ZEB1 | Markedly decreased mRNA levels | Not specified | [1] |

| Colorectal Cancer (RKO) | Cell Cycle | G0/G1 phase arrest | Increased G0/G1 population (P < 0.01) | |

| Colorectal Cancer (RKO) | Apoptosis | Increased apoptosis rate | Significant increase (P < 0.001) |

Signaling Pathways and Logical Relationships

YEATS4 is a key player in several signaling pathways that are fundamental to cell proliferation, survival, and differentiation. The following diagrams, generated using the DOT language, illustrate these complex interactions.

YEATS4 in the p53 Tumor Suppressor Pathway

YEATS4 acts as a negative regulator of the p53 pathway. Under normal conditions, it can bind to the promoters of p53 target genes like CDKN1A (p21), repressing their expression and thereby inhibiting the p53 pathway. This allows for normal cell proliferation. Overexpression of YEATS4 can lead to excessive p53 inhibition, contributing to tumorigenesis.[2]

YEATS4 in the Wnt/β-catenin Signaling Pathway

In certain cancers, such as gastric and pancreatic cancer, YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway.[2] It can directly act on the β-catenin promoter, leading to increased β-catenin expression and subsequent activation of downstream target genes like c-Myc and Cyclin D1, which promote cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of YEATS4.

Chromatin Immunoprecipitation (ChIP) for YEATS4

This protocol is designed to identify the genomic regions where YEATS4 is bound.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., a relevant cancer cell line) to ~80-90% confluency in 150 mm dishes.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rocking.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Sonication:

-

Scrape cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., containing 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, and protease inhibitors).

-

Sonicate the lysate on ice to shear the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions must be empirically determined.

-

-

Immunoprecipitation:

-

Centrifuge the sonicated lysate to pellet debris and transfer the supernatant (chromatin) to a new tube.

-

Dilute the chromatin with ChIP dilution buffer (to reduce SDS concentration) and pre-clear with Protein A/G agarose/sepharose beads for 1 hour at 4°C.

-

Save a small aliquot of the pre-cleared chromatin as the "input" control.

-

Incubate the remaining chromatin with a specific anti-YEATS4 antibody (or IgG control) overnight at 4°C with rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and finally twice with TE buffer to remove non-specifically bound chromatin.

-

Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluates and the input control to a final concentration of 200 mM and incubate at 65°C for 4-5 hours or overnight to reverse the cross-links.

-

Add EDTA, Tris-HCl, and Proteinase K and incubate for 1-2 hours at 45°C to digest proteins.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

-

Analysis:

-

Analyze the purified DNA using qPCR with primers specific for promoter regions of putative YEATS4 target genes (e.g., ZEB1, CDKN1A).

-

Co-Immunoprecipitation (Co-IP) of YEATS4 Interaction Partners

This protocol is used to isolate and identify proteins that interact with YEATS4 within the cell.

Detailed Protocol:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing a non-ionic detergent like NP-40 or Triton X-100, Tris-HCl, NaCl, EDTA, and protease/phosphatase inhibitors) to preserve protein-protein interactions.

-

Incubate on ice and then centrifuge to pellet cell debris.

-

-

Pre-clearing:

-

Transfer the supernatant (whole-cell lysate) to a new tube.

-

Add Protein A/G beads and incubate for 1 hour at 4°C to reduce non-specific binding to the beads.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add a specific anti-YEATS4 antibody to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype-matched IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads by gentle centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

-

-

Elution and Analysis:

-

Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting protein (e.g., β-catenin, p53). The input lysate should be run as a positive control.

-

Luciferase Reporter Assay for Transcriptional Activity

This assay measures the ability of YEATS4 to activate or repress the transcription from a specific gene promoter.

Detailed Protocol:

-

Plasmid Constructs:

-

Reporter Plasmid: A plasmid containing the firefly luciferase gene downstream of a minimal promoter and tandem repeats of the DNA binding site for a transcription factor of interest (or a full-length promoter, e.g., the ZEB1 promoter).

-

Effector Plasmid: An expression vector for YEATS4 (e.g., pcDNA-YEATS4). An empty vector serves as a control.

-

Internal Control Plasmid: A plasmid expressing Renilla luciferase, used to normalize for transfection efficiency.

-

-

Cell Transfection:

-

Seed cells in a multi-well plate (e.g., 24-well or 96-well).

-

Co-transfect the cells with the reporter plasmid, the internal control plasmid, and either the YEATS4 effector plasmid or the empty vector control using a suitable transfection reagent.

-

-

Cell Lysis and Luciferase Measurement:

-

After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.

-

Compare the normalized luciferase activity in YEATS4-expressing cells to that in the empty vector control cells to determine the effect of YEATS4 on promoter activity.

-

Conclusion and Future Directions

YEATS4 is a multifaceted protein that acts as a critical epigenetic regulator of gene transcription. Its ability to read histone acylation and crotonylation marks places it at the crossroads of chromatin biology and signal transduction. The dysregulation of YEATS4 in numerous cancers underscores its importance as a potential prognostic biomarker and a high-value target for therapeutic intervention. Future research should focus on the development of specific small-molecule inhibitors that can disrupt the YEATS4-histone interaction, which may offer a promising avenue for novel cancer therapies. Further elucidation of the full spectrum of YEATS4's interacting partners and target genes will continue to refine our understanding of its role in both normal physiology and disease.

References

- 1. The Taf14 YEATS domain is a reader of histone crotonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The YEATS Domain Histone Crotonylation Readers Control Virulence-Related Biology of a Major Human Pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of binding preferences of YEATS domains to site-specific acetylated nucleosome core particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Role of YEATS4 in Cancer Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

YEATS domain containing 4 (YEATS4), also known as GAS41, is a protein that has emerged as a significant player in the landscape of oncology.[1] Initially identified as a glioma-amplified sequence, its role as an epigenetic "reader" of histone modifications places it at a critical nexus of chromatin biology and transcriptional regulation. Aberrant expression and activity of YEATS4 have been implicated in the initiation and progression of a multitude of cancers, including non-small cell lung cancer, glioblastoma, breast cancer, and gastric cancer.[2][3] This technical guide provides an in-depth exploration of the function of YEATS4 as a binder in critical cancer cell signaling pathways, presents quantitative data on its expression and impact, details the experimental methodologies used to elucidate its function, and provides visual representations of the signaling cascades it modulates.

YEATS4: An Epigenetic Reader and Oncogene

YEATS4 is a member of the YEATS domain family of proteins, which are characterized by their ability to recognize and bind to acetylated and crotonylated lysine residues on histone tails.[1][4] This "reader" function is central to its role in modulating chromatin structure and gene expression. The YEATS domain of YEATS4 specifically recognizes acetylated histone H3 at lysine 27 (H3K27ac) and crotonylated histones, linking cellular metabolism to transcriptional control.[1][5] By binding to these modified histones, YEATS4 can recruit chromatin remodeling complexes, such as the SRCAP and TIP60 complexes, to specific genomic loci, thereby influencing the expression of target genes.[6]

Functionally, YEATS4 has been established as a novel oncogene.[1][2] Its overexpression promotes key hallmarks of cancer, including increased cell proliferation, evasion of apoptosis, enhanced cell migration and invasion, and resistance to chemotherapy.[1][7] Conversely, the knockdown of YEATS4 has been shown to suppress tumor growth and induce cellular senescence.[2][7] These oncogenic functions are mediated through its intricate involvement in several critical signaling pathways.

YEATS4 in Core Cancer Signaling Pathways

YEATS4 exerts its oncogenic influence by modulating the activity of several key signaling pathways that are frequently dysregulated in cancer.

The p53 Pathway

The tumor suppressor p53 is a master regulator of the cell cycle and apoptosis. YEATS4 has been shown to negatively regulate the p53 pathway through multiple mechanisms.[1] One key interaction is with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. YEATS4 can cooperate with MDM2 to enhance its activity, leading to decreased p53 levels and a subsequent reduction in the expression of p53 target genes like the cyclin-dependent kinase inhibitor p21.[1][8] This inhibition of the p53 pathway allows cancer cells to bypass cell cycle checkpoints and evade apoptosis.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal and pancreatic cancer.[7][9] YEATS4 has been identified as a positive regulator of this pathway.[7] It can interact with β-catenin and enhance the transcriptional activity of the β-catenin/TCF complex, leading to the upregulation of Wnt target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[9][10]

The NOTCH Signaling Pathway

The NOTCH signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of NOTCH signaling is implicated in a variety of cancers. In gastric cancer, YEATS4 has been shown to upregulate the expression of NOTCH2, thereby activating the NOTCH2 signaling pathway and promoting cancer cell proliferation and invasion.[3][8]

Quantitative Data on YEATS4 in Cancer

The oncogenic role of YEATS4 is underscored by its frequent amplification and overexpression in various human cancers. The following tables summarize key quantitative findings from the literature.

Table 1: YEATS4 Gene Amplification and Overexpression in Human Cancers

| Cancer Type | Amplification Frequency | Overexpression Frequency | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | ~20% | ~20% | [2][7] |

| Gastric Cancer (GC) | - | 23.7% (in primary tumors) | [3][11] |

| Breast Cancer | - | 67.6% (in primary tumors) | [12] |

Table 2: Correlation of YEATS4 Expression with Clinicopathological Features

| Cancer Type | High YEATS4 Expression Correlates With | Reference |

| Gastric Cancer | Poorer overall survival, larger tumor size, deeper tumor invasion, lymph node metastasis | [3] |

| Breast Cancer | Poorer overall survival, larger tumor size, lymph node metastasis, advanced TNM stage | [12] |

| Pancreatic Cancer | Poorer prognosis | [7][10] |

| Hepatocellular Carcinoma | Poorer overall survival and disease-free survival | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of YEATS4's function in cancer cell signaling.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to identify the genomic regions where YEATS4 binds.

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.[14][15]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp by sonication.[16]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-YEATS4 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.[16]

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.[14]

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Co-immunoprecipitation (Co-IP)

This protocol is used to identify proteins that interact with YEATS4.

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[3]

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.[3][9]

-

Immunoprecipitation: Incubate the cell lysate with an anti-YEATS4 antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate to capture the YEATS4-containing protein complexes.

-

Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.[8]

Western Blotting

This protocol is used to detect and quantify the expression levels of YEATS4 and other proteins of interest.

-

Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.[11]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7][11]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-YEATS4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[10]

Conclusion and Future Directions

YEATS4 has unequivocally emerged as a critical oncogenic driver in a variety of cancers. Its role as an epigenetic reader, bridging histone modifications to the transcriptional activation of cancer-promoting genes, places it at the heart of tumorigenesis. The dysregulation of key signaling pathways, including the p53, Wnt/β-catenin, and NOTCH pathways, by YEATS4 highlights its multifaceted impact on cancer cell biology. The consistent correlation of high YEATS4 expression with poor patient prognosis underscores its clinical relevance and its potential as a therapeutic target.

The development of small-molecule inhibitors that specifically target the YEATS domain of YEATS4 is a promising avenue for novel cancer therapies.[17][18] Such inhibitors could disrupt the interaction of YEATS4 with acetylated or crotonylated histones, thereby preventing the activation of its downstream oncogenic targets. Further research is warranted to fully elucidate the complete spectrum of YEATS4's interacting partners and its role in other signaling pathways. A deeper understanding of the mechanisms that regulate YEATS4 expression and activity will also be crucial for the development of effective therapeutic strategies against YEATS4-driven cancers.

References

- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 2. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 5. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 6. stackscientific.nd.edu [stackscientific.nd.edu]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Video: Quantitative Western Blotting to Estimate Protein Expression Levels - Experiment [app.jove.com]

- 11. Determination of protein expression by western blot analysis [bio-protocol.org]

- 12. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 13. elearning.unite.it [elearning.unite.it]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 16. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

Therapeutic Potential of Targeting YEATS4: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The YEATS domain-containing protein 4 (YEATS4), also known as GAS41, has emerged as a compelling therapeutic target in oncology and other diseases. As an epigenetic "reader," YEATS4 recognizes acetylated and crotonylated histone lysine residues, playing a critical role in chromatin remodeling, gene transcription, and DNA repair. Its overexpression is implicated in the progression of numerous cancers, including pancreatic, gastric, lung, breast, and glioblastoma, where it modulates key oncogenic signaling pathways such as Wnt/β-catenin, p53, and Notch. The development of small-molecule binders that selectively target the YEATS4 bromodomain has demonstrated promising preclinical activity, including the suppression of cancer cell proliferation, induction of apoptosis, and reversal of drug resistance. This technical guide provides a comprehensive overview of the therapeutic potential of targeting YEATS4, detailing its biological functions, involvement in disease, and the current landscape of small-molecule inhibitors. Furthermore, it offers a compilation of detailed experimental protocols for the characterization of YEATS4 binders and visualizations of key cellular pathways and experimental workflows to aid in the advancement of novel therapeutic strategies.

Introduction: The Role of YEATS4 in Health and Disease

YEATS4 is a crucial component of several chromatin-remodeling complexes, including the TIP60/TRRAP and SRCAP complexes.[1][2] Through its conserved YEATS domain, it deciphers post-translational modifications on histones, primarily acetylated and crotonylated lysines, thereby influencing chromatin accessibility and gene expression.[3] This function is integral to various cellular processes, including transcriptional regulation and DNA damage repair.[1]

Dysregulation of YEATS4 has been extensively linked to tumorigenesis.[4] Its amplification and overexpression are observed in a wide array of cancers, where it contributes to malignant phenotypes by:

-

Activating Oncogenic Signaling: YEATS4 has been shown to activate the Wnt/β-catenin signaling pathway in pancreatic and gastric cancer, promoting cell proliferation and invasion.[1][5] It can also modulate the Notch signaling pathway.[1]

-

Inhibiting Tumor Suppressors: YEATS4 can negatively regulate the p53 tumor suppressor pathway, thereby promoting cancer cell survival.[1]

-

Promoting Metastasis: In breast cancer, YEATS4 has been demonstrated to promote the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[6]

-

Inducing Drug Resistance: Overexpression of YEATS4 has been associated with resistance to chemotherapy in some cancer types.[4]

Given its multifaceted role in cancer biology, the selective inhibition of YEATS4 presents a promising therapeutic strategy to counteract its oncogenic functions.

Small-Molecule Binders of YEATS4

The development of potent and selective small-molecule inhibitors of YEATS4 has been a key focus of recent research. These efforts have led to the discovery of several chemical scaffolds that bind to the acetyl-lysine binding pocket of the YEATS domain, preventing its interaction with histones.

Quantitative Data on YEATS4 Binders

A number of small-molecule binders for YEATS4 have been identified and characterized. The following tables summarize the key quantitative data for some of the most promising compounds.

| Compound | Assay Type | Target | Ki (nM) | IC50 (nM) | Kd (nM) | Selectivity over YEATS1, 2, 3 | Reference |

| Binder 4d | ITC | YEATS4 | 14 | >15-fold | [4] | ||

| NanoBRET | YEATS4 | 170 | [4] | ||||

| Binder 4e | ITC | YEATS4 | 37 | >15-fold | [4] | ||

| NanoBRET | YEATS4 | 300 | [4] |

Table 1: In Vitro Binding and Cellular Target Engagement of YEATS4 Binders.

| Compound | Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Binder 4d | Mouse | Oral (PO) | 10 | 1500 | 0.5 | 4500 | 50 | [4] |

| Intravenous (IV) | 2 | - | - | 1800 | - | [4] | ||

| Binder 4e | Mouse | Oral (PO) | 10 | 800 | 1 | 3200 | 40 | [4] |

| Intravenous (IV) | 2 | - | - | 1600 | - | [4] |

Table 2: Pharmacokinetic Parameters of YEATS4 Binders in Rodents.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the discovery and characterization of YEATS4 binders.

Synthesis of a Pyrazolopyridine-Based YEATS4 Inhibitor

This protocol describes the synthesis of a representative pyrazolopyridine-based YEATS4 inhibitor, a scaffold that has shown promising activity.

Protocol:

-

Step 1: Synthesis of the Pyrazolopyridine Core.

-

React 3-amino-4-cyanopyrazole with an appropriate β-ketoester in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Step 2: Functionalization of the Pyrazolopyridine Core.

-

Introduce desired substituents at various positions of the pyrazolopyridine ring system through standard organic reactions such as Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution.

-

For example, to introduce an aryl group, react the halogenated pyrazolopyridine intermediate with a corresponding boronic acid under palladium catalysis.

-

-

Step 3: Final Product Isolation and Characterization.

-

Purify the final compound using column chromatography on silica gel.

-